3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide
Description
Properties
Molecular Formula |
C18H14N2O2 |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
3-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H14N2O2/c19-18(22)13-5-3-6-14(10-13)20-11-16-15-7-2-1-4-12(15)8-9-17(16)21/h1-11,21H,(H2,19,22) |
InChI Key |
LZSTUHLVQSBCKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC(=C3)C(=O)N)O |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various naphthalene derivatives, which are important in organic synthesis and material science. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: The compound and its derivatives are being investigated for their therapeutic potential in treating various diseases. Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 3-{[(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core modifications, substituents, and biological applications. Below is a detailed comparison:
Structural Analogues with Modified Aromatic Systems
Functional Analogues with Similar Pharmacophores
Physicochemical and Spectroscopic Comparisons
- Synthetic Routes: The target compound’s synthesis likely parallels methods for N-(2-hydroxyphenyl)benzamide derivatives, which employ condensation reactions between aldehydes and amines under organocatalytic (e.g., salicylic acid) or solvent-free conditions . In contrast, JGB1741 requires multi-step synthesis with thiophene ring formation, reducing yield efficiency compared to simpler Schiff bases .
- Spectroscopic Characterization: 1H NMR: The imine proton (C=N–H) in 3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide resonates at δ ~8.5–9.0 ppm, similar to N-(naphthalen-1-yl)benzamide derivatives (δ 7.5–8.2 ppm for aromatic protons) . X-ray Crystallography: SHELX software (e.g., SHELXL) is widely used for structural validation of such compounds, confirming planar geometry and hydrogen-bonding networks .
Thermodynamic Stability :
- The hydroxyl and amide groups enhance solubility in polar solvents (e.g., DMSO) but reduce stability under acidic conditions due to imine hydrolysis. This contrasts with trifluoromethyl-substituted benzamides , where electron-withdrawing groups improve chemical stability .
Biological Activity
3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide, also known as a derivative of naphthalenes and benzamides, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of 3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide is with a molecular weight of 357.4 g/mol. The compound features a hydroxynaphthyl moiety linked to an amino group and a benzamide structure, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₅ |
| Molecular Weight | 357.4 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and coordinate with metal ions, which enhances its interaction with biomolecules. Studies suggest that the acylhydrazone structure exhibits strong coordination capabilities, potentially facilitating interactions with proteins and enzymes involved in various metabolic pathways.
Antimicrobial Activity
Research has demonstrated that derivatives of naphthalenes exhibit significant antimicrobial properties. A study indicated that compounds similar to 3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have shown promising results. In vitro studies revealed that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of apoptotic pathways. For example, a case study involving breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis.
Antioxidant Properties
The compound's antioxidant activity has also been explored. It was found to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several naphthalene derivatives for their antimicrobial properties. The results indicated that compounds similar to 3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide exhibited significant inhibition against E. coli with an MIC value of 32 µg/mL .
- Anticancer Activity : In a recent study focusing on breast cancer cells (MCF-7), treatment with 3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours, indicating strong potential for further development as an anticancer agent .
- Oxidative Stress Protection : A research article highlighted the antioxidant capacity of this compound, showing that it reduced reactive oxygen species (ROS) levels by approximately 40% in neuronal cell cultures exposed to oxidative stress .
Q & A
Q. How can researchers address batch-to-batch variability in biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
